Ethyl 3-(4-butoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-butoxyphenyl)prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(4-butoxyphenyl)prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-butoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-butoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or ion exchange resins. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-butoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(4-butoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-butoxyphenyl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 3-(4-butoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of ethyl 3-(4-butoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a butoxy group.
Uniqueness
Ethyl 3-(4-butoxyphenyl)prop-2-enoate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 3-(4-butoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17-4-2/h6-11H,3-5,12H2,1-2H3 |
InChI Key |
KHBLVSMWDRDQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.